

Technical Guide: Certificate of Analysis for 2-Hydroxy Desipramine-d6

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Compound of Interest

Compound Name: 2-Hydroxy Desipramine-d6

Cat. No.: B12406611

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the quality control and characterization of **2-Hydroxy Desipramine-d6**, a deuterated internal standard essential for accurate bioanalytical and pharmacokinetic studies.

Introduction

2-Hydroxy Desipramine-d6 is the deuterium-labeled analog of 2-Hydroxy Desipramine, a primary metabolite of the tricyclic antidepressant Desipramine.^{[1][2][3][4]} As a stable isotope-labeled internal standard, it is a critical tool in quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.^{[5][6][7]} Its near-identical physicochemical properties to the endogenous analyte allow for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of 2-Hydroxy Desipramine in biological matrices.^[8]

This guide outlines the typical data and experimental protocols found in a Certificate of Analysis (CoA) for **2-Hydroxy Desipramine-d6**, ensuring its suitability for regulated research and development environments.

Quantitative Data Summary

The quality of a deuterated internal standard is defined by its identity, purity, and isotopic enrichment. The following tables summarize the typical specifications for **2-Hydroxy**

Desipramine-d6.

Table 1: General Properties

Parameter	Specification
Chemical Name	5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Molecular Formula	C ₁₈ H ₁₆ D ₆ N ₂ O
Molecular Weight	288.42 g/mol
CAS Number	1977-15-7 (non-labeled)
Appearance	White to off-white solid

Table 2: Quality Control Specifications

Test	Method	Specification
Chemical Purity	HPLC-UV	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥ 99 atom % D
Identity	¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to structure
Residual Solvents	GC-HS	As per USP <467>
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of the quality of **2-Hydroxy Desipramine-d6**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

Instrumentation:

- HPLC system with a UV detector
- Column: C18 reverse-phase, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detector Wavelength: 254 nm

Procedure:

- Prepare a 1 mg/mL solution of **2-Hydroxy Desipramine-d6** in methanol.
- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject the sample and run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.
- Monitor the elution profile at 254 nm.
- Calculate the area percent of the main peak to determine the chemical purity.

Isotopic Purity Assessment by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in the compound.

Instrumentation:

- High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

- Prepare a dilute solution of **2-Hydroxy Desipramine-d6** in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Infuse the solution directly into the mass spectrometer.
- Acquire the full scan mass spectrum in positive ion mode.
- Determine the relative intensities of the ion corresponding to the fully deuterated compound (d6) and the ions corresponding to lower deuteration levels (d0-d5).
- Calculate the isotopic purity as the percentage of the d6 isotopologue relative to the sum of all isotopologues.^[9]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

- NMR spectrometer (400 MHz or higher)

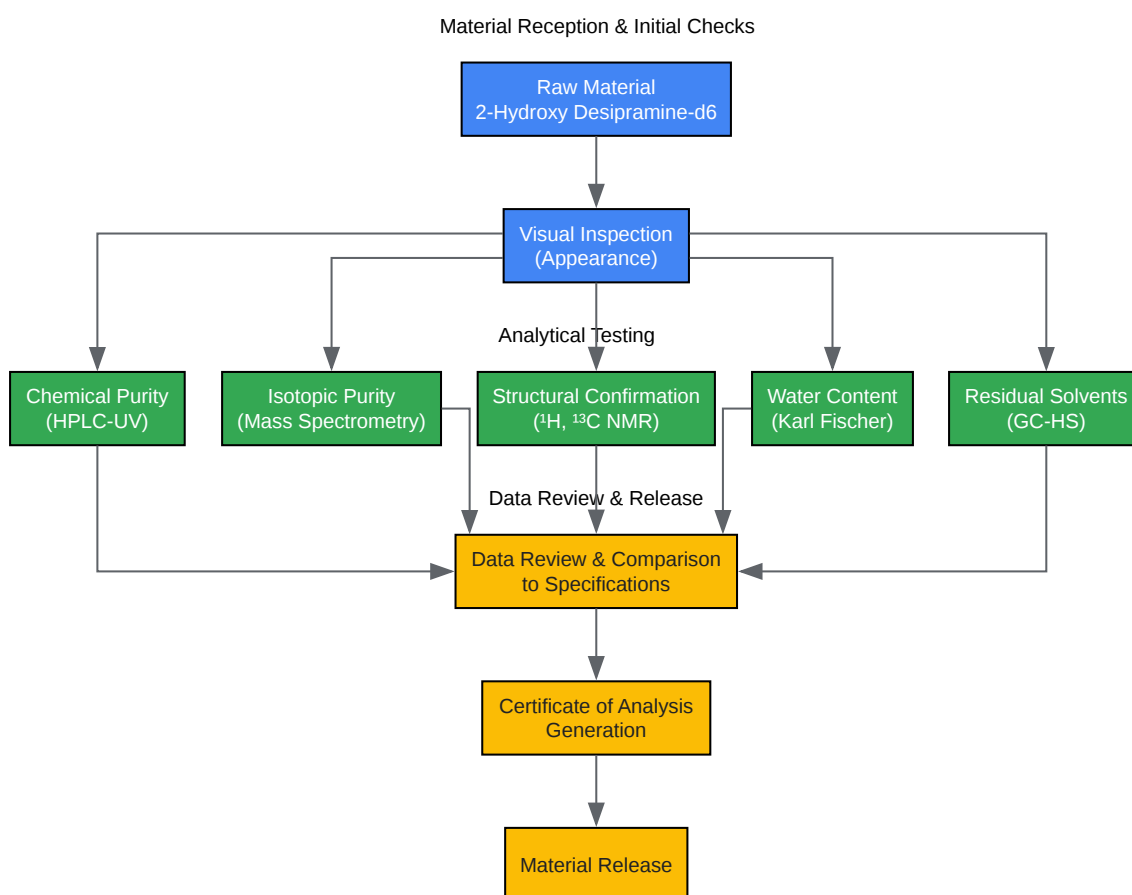
Procedure:

- ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). The absence or significant reduction of proton signals at the labeled positions confirms deuteration.
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms should be consistent with the proposed structure.
- ²H NMR: For highly deuterated compounds, a deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the labeling sites.^{[10][11]}

Mandatory Visualizations

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of **2-Hydroxy Desipramine-d6**.

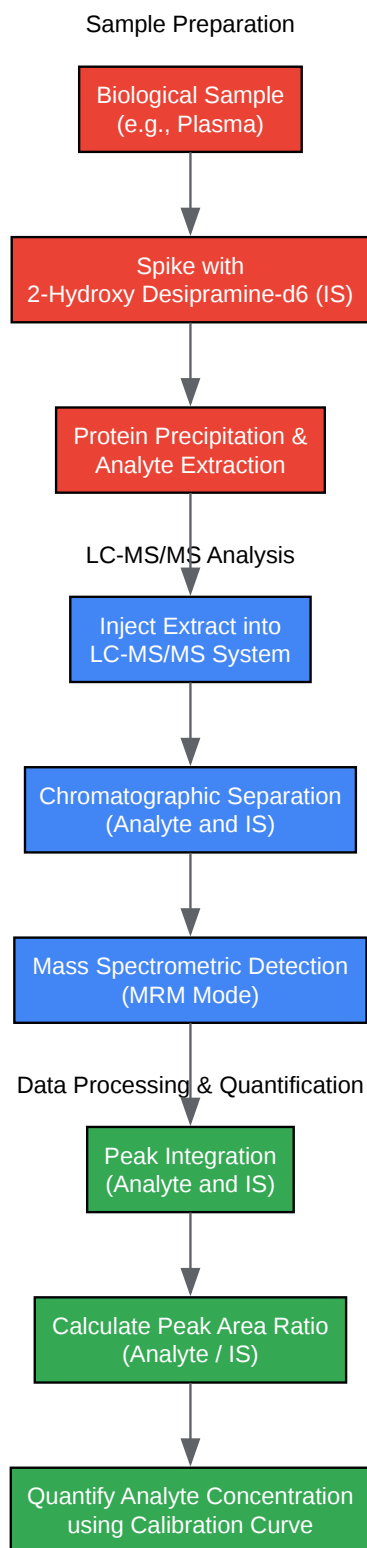


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Caption: Quality control workflow for **2-Hydroxy Desipramine-d6**.

LC-MS/MS Bioanalytical Workflow

This diagram outlines the typical use of **2-Hydroxy Desipramine-d6** as an internal standard in a bioanalytical method.



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